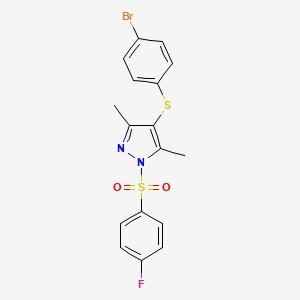![molecular formula C20H17F3N2O2 B11609283 Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11609283.png)
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a quinoline core The ethyl ester functionality at the 3-position of the quinoline ring adds to its chemical diversity
Preparation Methods
The synthesis of Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using trifluoromethyl iodide and a suitable base.
Formation of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The quinoline core can intercalate with DNA, further contributing to its anti-cancer activity.
Comparison with Similar Compounds
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an anti-malarial drug, chloroquine has a similar quinoline core but lacks the trifluoromethyl and ethyl ester groups.
Ciprofloxacin: An antibiotic with a quinoline core, ciprofloxacin contains a carboxylic acid group and a piperazine ring, differing significantly in structure and function.
Quinoline N-oxides: These compounds have an oxidized quinoline core and are studied for their potential as anti-cancer agents.
The presence of the trifluoromethyl group and the ethyl ester functionality in this compound makes it unique, enhancing its lipophilicity and potential biological activity.
Properties
Molecular Formula |
C20H17F3N2O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17F3N2O2/c1-3-27-19(26)16-11-24-17-8-7-12(2)9-15(17)18(16)25-14-6-4-5-13(10-14)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) |
InChI Key |
DNWDUHWHRSEWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-dichlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11609203.png)
![N-benzyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11609215.png)

![N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine](/img/structure/B11609241.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11609245.png)
![4-bromo-2-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol](/img/structure/B11609246.png)
![4-Methoxy-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11609247.png)
![(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11609257.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11609261.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11609266.png)
![3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11609273.png)

![2-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609292.png)
![5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11609310.png)
